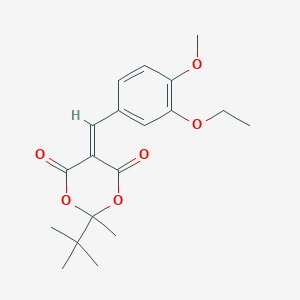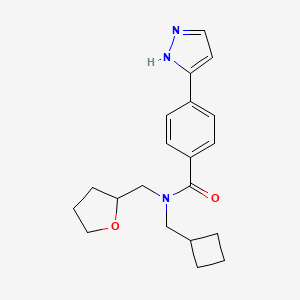
1-benzyl-4-(2-methyl-3-furoyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzyl-4-(2-methyl-3-furoyl)piperazine is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its diverse pharmacological properties. This compound belongs to the piperazine family and has been extensively studied for its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 1-Benzyl-4-(2-methyl-3-furoyl)piperazine is not fully understood, but it is believed to involve the modulation of various signaling pathways and enzymes. It has been reported to inhibit the activity of acetylcholinesterase and monoamine oxidase, which leads to an increase in the levels of acetylcholine and monoamine neurotransmitters, respectively. It has also been found to inhibit the activity of matrix metalloproteinases, which are involved in the degradation of extracellular matrix proteins, thereby inhibiting angiogenesis and metastasis in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been reported to increase the levels of acetylcholine and monoamine neurotransmitters, which play a crucial role in cognitive and emotional functions. It has also been found to inhibit the activity of matrix metalloproteinases, which are involved in the degradation of extracellular matrix proteins, thereby inhibiting angiogenesis and metastasis in cancer cells. Furthermore, it has been found to have anxiolytic and antidepressant effects by modulating the levels of neurotransmitters such as serotonin and dopamine.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 1-Benzyl-4-(2-methyl-3-furoyl)piperazine is its diverse pharmacological properties, which make it a potential candidate for the treatment of various diseases. However, its limitations include its low solubility in water, which makes it difficult to administer orally, and its potential toxicity, which needs to be further studied.
Zukünftige Richtungen
There are several future directions for the study of 1-Benzyl-4-(2-methyl-3-furoyl)piperazine. One of the potential areas of research is the development of novel formulations that can enhance its solubility and bioavailability. Another area of research is the study of its potential toxicity and safety profile, which is crucial for its clinical development. Furthermore, the study of its mechanism of action and its interaction with various signaling pathways can provide insights into its therapeutic potential for various diseases. Overall, the study of this compound has the potential to lead to the development of novel therapeutic agents for the treatment of various diseases.
Synthesemethoden
The synthesis of 1-Benzyl-4-(2-methyl-3-furoyl)piperazine involves the reaction of 2-methyl-3-furoic acid with benzylamine and piperazine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction mixture is then heated under reflux for several hours to yield the desired product. The purity of the compound can be enhanced through recrystallization using a suitable solvent.
Wissenschaftliche Forschungsanwendungen
1-Benzyl-4-(2-methyl-3-furoyl)piperazine has been studied for its potential therapeutic applications in various fields such as oncology, neurology, and psychiatry. It has been reported to exhibit anticancer activity by inducing apoptosis in cancer cells and inhibiting angiogenesis. In addition, it has shown promising results in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease by inhibiting acetylcholinesterase and monoamine oxidase, respectively. Furthermore, it has been found to have anxiolytic and antidepressant effects by modulating the levels of neurotransmitters such as serotonin and dopamine.
Eigenschaften
IUPAC Name |
(4-benzylpiperazin-1-yl)-(2-methylfuran-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-14-16(7-12-21-14)17(20)19-10-8-18(9-11-19)13-15-5-3-2-4-6-15/h2-7,12H,8-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDBPISSHVYOCEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)N2CCN(CC2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl (2-{[(3-methylphenoxy)acetyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B5608043.png)
![3-bromo-4-[(2-fluorobenzyl)oxy]benzaldehyde oxime](/img/structure/B5608051.png)
![2-(4-morpholinyl)-N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]acetohydrazide](/img/structure/B5608068.png)

![2,4-difluoro-N-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)benzamide](/img/structure/B5608081.png)

![2-{3-[2-(1H-benzimidazol-2-yl)-1-pyrrolidinyl]-3-oxopropyl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B5608105.png)
![4-(3-{[4-(2-methoxyethyl)-1-piperazinyl]carbonyl}phenyl)-2-methyl-2-butanol](/img/structure/B5608116.png)
![4-[(2-methoxy-6,7-dihydro-5H-cyclopenta[b]pyridin-3-yl)carbonyl]-6-(pyrrolidin-1-ylmethyl)-1,4-oxazepan-6-ol](/img/structure/B5608119.png)
![N-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)-3-fluorobenzenesulfonamide](/img/structure/B5608120.png)
![ethyl 8-methyl-4-{[2-(4-morpholinyl)ethyl]amino}-3-quinolinecarboxylate](/img/structure/B5608126.png)
![5-(2-methylphenyl)-4-[(3-phenyl-2-propen-1-ylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5608138.png)